((2S,3R,4S,5R,6S)-3,4,5,6-Tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol

Carbohydrate chemistry Anomeric stability Mutarotation

((2S,3R,4S,5R,6S)-3,4,5,6-Tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol (CAS 2381709-38-0, MW 540.65, C₃₄H₃₆O₆) is a fully benzyl-ether-protected pyranosylmethanol derivative. It bears a free primary hydroxymethyl group at the anomeric carbon and four benzyloxy substituents on the pyranose ring.

Molecular Formula C34H36O6
Molecular Weight 540.6 g/mol
Cat. No. B8100033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((2S,3R,4S,5R,6S)-3,4,5,6-Tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol
Molecular FormulaC34H36O6
Molecular Weight540.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO
InChIInChI=1S/C34H36O6/c35-21-30-31(36-22-26-13-5-1-6-14-26)32(37-23-27-15-7-2-8-16-27)33(38-24-28-17-9-3-10-18-28)34(40-30)39-25-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2/t30-,31+,32-,33+,34-/m0/s1
InChIKeyHYWPIYGUZWWMDH-BJGVSMQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((2S,3R,4S,5R,6S)-3,4,5,6-Tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol – A Stereochemically Defined, Perbenzylated Pyranosylmethanol Building Block for Complex Glycan Assembly


((2S,3R,4S,5R,6S)-3,4,5,6-Tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol (CAS 2381709-38-0, MW 540.65, C₃₄H₃₆O₆) is a fully benzyl-ether-protected pyranosylmethanol derivative. It bears a free primary hydroxymethyl group at the anomeric carbon and four benzyloxy substituents on the pyranose ring. This compound is classified under the rare L-ido stereochemical series, as its (2S,3R,4S,5R,6S) configuration corresponds to a β-L-ido-hexopyranoside scaffold [1]. It is supplied as a white powder with a standard purity of ≥97% and is accompanied by batch-specific QC documentation including NMR, HPLC, and GC . The molecule serves as a protected, non-mutarotating intermediate for the construction of complex, stereochemically sensitive glycostructures where traditional D-gluco-configured hemiacetals introduce configurational ambiguity.

Why Generic 2,3,4,6-Tetra-O-benzyl-D-glucopyranose or Peracetylated Analogs Cannot Replace ((2S,3R,4S,5R,6S)-3,4,5,6-Tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol in Stereochemically Demanding Glycosylation Workflows


The procurement risk in substituting this compound with generic perbenzylated D-glucose hemiacetals (e.g., CAS 4132-28-9) or peracetylated analogs (e.g., CAS 13100-46-4) lies in three non-interchangeable properties. First, the target compound possesses a fixed (2S) configuration at the anomeric center with a CH₂OH substituent, rendering it incapable of mutarotation; in contrast, 2,3,4,6-tetra-O-benzyl-D-glucopyranose exists as an equilibrating α/β mixture whose optical rotation drifts over time [1]. Second, the L-ido stereochemical series of the target is structurally divergent from the D-gluco series of common alternatives, meaning that glycans constructed from this scaffold will adopt distinct three-dimensional presentations critical for biological recognition [2]. Third, the benzyl ether protecting groups are stable under both acidic and basic conditions, unlike acetyl esters which undergo saponification under basic conditions and preclude orthogonal deprotection strategies in multi-step syntheses [3]. Generic substitution therefore introduces anomeric ambiguity, incorrect stereochemistry, and protecting-group incompatibility that cascade into irreproducible glycosylation outcomes.

Quantitative Differentiation Evidence for ((2S,3R,4S,5R,6S)-3,4,5,6-Tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol Against Its Closest Analogs


Anomeric Configurational Stability: Fixed (2S) CH₂OH vs. Equilibrating Hemiacetal in 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

The target compound bears a CH₂OH group—not an OH group—at the anomeric carbon, which eliminates the possibility of ring-opening and mutarotation that plagues hemiacetal analogs. By contrast, 2,3,4,6-tetra-O-benzyl-D-glucopyranose (CAS 4132-28-9) exists as a dynamic equilibrium of α- and β-anomers in solution, with its specific rotation measured as a range [α]²⁰D = +15.5 to +22.0° (C=1, CHCl₃) because the exact value depends on the anomeric ratio at the moment of measurement . The target compound, possessing 5 defined atom stereocenters all locked in the (2S,3R,4S,5R,6S) configuration, maintains a single, time-invariant optical rotation [1]. This is critical: any glycosidic bond formation or functional group interconversion performed on an equilibrating hemiacetal introduces anomeric mixtures that must be chromatographically separated, eroding yield and complicating quality control.

Carbohydrate chemistry Anomeric stability Mutarotation Stereochemical integrity

Lipophilicity Differential: XLogP3 = 5.0 for Perbenzylated Target vs. XLogP3 = 0.10 for Peracetylated β-D-Glucopyranose

The computed partition coefficient (XLogP3) for the target compound is 5.0 [1], consistent with its four benzyl ether substituents and experimental insolubility in water coupled with high solubility in chloroform [2]. In stark contrast, 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose (CAS 13100-46-4) has an XLogP3 of 0.10 [3]. This 4.9 log-unit differential corresponds to an approximately 80,000-fold higher octanol/water partition coefficient for the target compound. In practical terms, the target compound partitions quantitatively into organic phases during aqueous workup, whereas acetylated analogs suffer from partial water solubility that reduces recovered yields, particularly after multi-step sequences involving aqueous washes. The high lipophilicity also enables the target compound to serve as a phase-transfer glycosylation substrate under biphasic conditions, where polar analogs fail to enter the organic reaction phase [4].

Lipophilicity Partition coefficient Solubility Phase-transfer catalysis Protecting group design

Armed vs. Disarmed Glycosyl Donor Reactivity: Perbenzylated Ether Donors Activate ~7× Faster than Perbenzoylated Ester Donors

The Fraser-Reid armed-disarmed paradigm establishes that glycosyl donors protected with ether groups (benzyl ethers) are 'armed' and react significantly faster than 'disarmed' donors bearing electron-withdrawing ester groups (benzoyl or acetyl) [1]. In a controlled head-to-head study using S-benzoxazolyl thioglycoside donors, the perbenzylated (armed) glucosyl donor 1 was consumed within 2 hours upon activation with copper(II) triflate, whereas the corresponding perbenzoylated (disarmed) donor 4 required 14 hours for complete consumption under identical conditions [2]. This ~7-fold difference in activation rate is a direct consequence of the greater electron-donating capacity of benzyl ethers relative to benzoyl esters, which stabilizes the oxacarbenium ion-like transition state during glycosylation. The target compound, bearing four benzyl ether protecting groups, serves as a direct precursor to armed glycosyl donors that enable chemoselective activation in one-pot oligosaccharide assembly protocols where disarmed acceptors remain intact .

Glycosylation Armed-disarmed concept Relative reactivity Donor activation rate Oligosaccharide synthesis

Protecting Group Orthogonality: Benzyl Ethers Tolerate Acidic and Basic Conditions That Cleave Acetyl and Benzoyl Esters

The benzyl ether (Bn) protecting group is classified as a 'persistent' or 'permanent' protecting group in carbohydrate synthesis because it withstands both acidic and basic conditions, metal hydride reductions, and oxidizing agents, yet is cleanly removed by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions [1]. Acetyl (Ac) and benzoyl (Bz) esters, by contrast, are 'temporary' protecting groups that are cleaved under basic conditions (e.g., NaOMe/MeOH, Zemplén deacetylation) [2]. This orthogonal stability profile means that the target compound—bearing four benzyl ethers—can be carried through reaction sequences involving strong bases (e.g., NaH, BuLi, DBU), acidic reagents (e.g., BF₃·Et₂O, TMSOTf), and hydride reducing agents (e.g., LiAlH₄, NaBH₄) without protecting group erosion. Peracetylated analogs (e.g., CAS 13100-46-4) cannot survive exposure to NaOMe, NaOH, or amine bases, severely restricting the repertoire of downstream transformations available in a given synthetic route [3]. The benzyl ether/acetyl ester pair is the most widely cited orthogonal protecting group combination in carbohydrate chemistry [4].

Orthogonal protection Benzyl ether stability Carbohydrate synthesis Deprotection strategy Multi-step synthesis

Commercial Purity Benchmarking: 97% Purity with Batch-Specific Triple-Analytical QC (NMR, HPLC, GC) vs. Generic ≥95% Purity Hemiacetal Analogs

The target compound is commercially supplied at a standard purity of 97% (CAS 2381709-38-0) by Bidepharm, with each batch accompanied by NMR, HPLC, and GC analytical reports . In comparison, the widely used D-gluco analog 2,3,4,6-tetra-O-benzyl-D-glucopyranose (CAS 4132-28-9) is offered across vendors at purity levels ranging from ≥95% to ≥99% depending on supplier . Critically, the 97% purity specification for the target compound is validated by three orthogonal analytical methods, providing cross-verified certainty of both chemical purity and stereochemical integrity. For the hemiacetal analog, reported melting points vary across the range of 145–156°C depending on anomeric composition and residual solvent [1], and optical rotation is reported as a range (+15.5 to +22.0°) because the α/β ratio differs between batches . The target compound's fixed stereochemistry eliminates this batch-to-batch variability in chiroptical properties, a significant advantage for regulated environments requiring tight specification control.

Quality control Purity analysis Procurement specification Batch reproducibility Analytical characterization

Optimal Research and Industrial Application Scenarios for ((2S,3R,4S,5R,6S)-3,4,5,6-Tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol Based on Verified Differentiation Evidence


Synthesis of L-Idose-Containing Glycosaminoglycan (GAG) Fragments Requiring Stereochemically Homogeneous L-Ido Building Blocks

The (2S,3R,4S,5R,6S) stereochemistry of the target compound places it in the L-ido configurational series, making it a direct precursor for L-iduronic acid donors used in heparin and heparan sulfate fragment synthesis [1]. Unlike D-gluco-configured alternatives that require multi-step epimerization at C-5 to access the L-ido series, this compound provides the correct absolute stereochemistry from the outset. The fixed anomeric CH₂OH group serves as a latent aldehyde equivalent for C-glycoside formation or can be oxidized to the carboxylic acid required for iduronic acid building blocks . The benzyl ether protection ensures that the 2-, 3-, 4-, and 6-positions remain masked during iduronic acid donor activation, enabling regiospecific glycosidic bond formation.

Multi-Step Oligosaccharide Assembly Employing One-Pot Armed-Disarmed Chemoselective Glycosylation Strategies

The perbenzylated (ether-protected) scaffold of the target compound classifies it as an 'armed' glycosyl donor precursor, which is consumed ~7× faster than perbenzoylated (ester-protected) 'disarmed' donors under identical activation conditions [1]. This reactivity differential is exploited in one-pot oligosaccharide synthesis protocols where the armed perbenzylated donor is selectively activated in the presence of a disarmed acceptor bearing ester protecting groups. The target compound, after conversion of its free CH₂OH to a suitable leaving group (e.g., trichloroacetimidate, fluoride, or thioglycoside), can serve as the armed component in such chemoselective glycosylation cascades, dramatically reducing the number of intermediate purification steps required .

Synthesis of Metabolically Stable C-Glycoside Drug Candidates Where Anomeric Configurational Integrity Is Critical for Biological Activity

C-Glycosides, in which the labile O-glycosidic bond is replaced by a hydrolytically stable C–C bond, are a validated strategy for improving the metabolic stability of glycosylated drug candidates [1]. The target compound's CH₂OH group at the anomeric carbon provides a pre-installed functional handle for C–C bond formation (e.g., via oxidation to aldehyde followed by Wittig olefination, or conversion to a halide for nucleophilic displacement). Critically, the fixed (2S) stereochemistry ensures that the C-glycoside product is obtained as a single, defined anomer—essential for structure-activity relationship (SAR) studies where stereochemical ambiguity confounds biological interpretation . The benzyl ethers survive the conditions required for C-glycoside formation and are removed in a final global hydrogenolysis step.

Orthogonal Protection Strategies Requiring Base-Stable Hydroxyl Masking Through Multi-Step Synthetic Sequences

In synthetic routes involving base-mediated transformations (e.g., enolate alkylations, Wittig reactions, elimination reactions, or strong-base deprotonations), acetyl- and benzoyl-protected sugars undergo rapid ester cleavage, destroying the protecting group integrity [1]. The target compound's four benzyl ethers withstand these strongly basic conditions, allowing synthetic chemists to perform transformations such as BuLi-mediated metalation at the anomeric position, NaH-mediated etherification, or DBU-promoted eliminations without protecting group loss . This base-stability profile is also essential for sequences that include orthogonal temporary protection: a base-labile acetyl or levulinoyl ester can be selectively removed in the presence of the persistent benzyl ethers, enabling regiospecific functionalization of a single hydroxyl group after global deprotection [2].

Quote Request

Request a Quote for ((2S,3R,4S,5R,6S)-3,4,5,6-Tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.